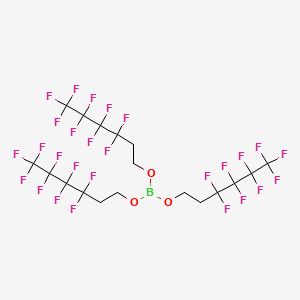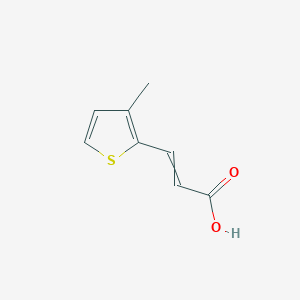![molecular formula C4CoF12N2O8S4 B8017975 Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt](/img/structure/B8017975.png)
Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt is a complex coordination compound featuring cobalt as the central metal atom and bis(trifluoromethanesulfonyl)imide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt typically involves the reaction of cobalt salts with bis(trifluoromethanesulfonyl)imide under controlled conditions. The reaction is usually carried out in anhydrous solvents such as acetonitrile or dichloromethane at elevated temperatures to ensure complete complexation.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of cobalt oxides or other oxidized species.
Reduction: Reduction reactions can lead to the formation of cobalt(I) or cobalt(0) species.
Substitution: Substitution reactions may involve the exchange of ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Various ligands can be used to substitute the existing ligands, depending on the desired product.
Major Products Formed:
Oxidation: Cobalt oxides, cobalt hydroxides, and other cobalt-based oxidized species.
Reduction: Cobalt(I) chloride, cobalt(0) complexes, and other reduced cobalt species.
Substitution: Different cobalt coordination complexes with varying ligands.
Scientific Research Applications
Chemistry: This compound is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes. Biology: Medicine: The compound's unique properties make it a candidate for use in drug delivery systems and as a contrast agent in medical imaging. Industry: It is used in the development of advanced materials, such as high-performance batteries and supercapacitors.
Mechanism of Action
The mechanism by which Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt exerts its effects involves its interaction with molecular targets and pathways. The compound's ability to act as a catalyst or a ligand in coordination complexes plays a crucial role in its mechanism of action. The specific molecular targets and pathways depend on the application and the reaction conditions.
Comparison with Similar Compounds
Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-zinc
Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-nickel
Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-copper
Uniqueness: Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt stands out due to its specific coordination environment and the unique properties imparted by the cobalt center. Its reactivity and applications differ from those of similar compounds, making it a valuable tool in various scientific and industrial fields.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cobalt(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Co/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRURXKIZWNSHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CoF12N2O8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Bromomethyl)-5-fluorophenyl]boronic acid](/img/structure/B8017925.png)







![Bis[bis(trifluoromethylsulfonyl)amino]nickel](/img/structure/B8017981.png)

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate](/img/structure/B8018002.png)
